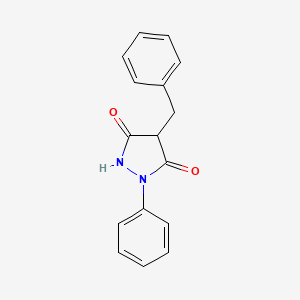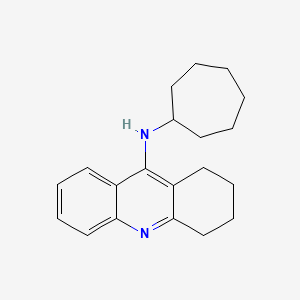
9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- is a chemical compound belonging to the class of acridines. Acridines are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a cycloheptyl group attached to the acridine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- typically involves the following steps:
Cyclization: The initial step involves the cyclization of appropriate precursors to form the acridine core.
Cycloheptylation: The final step involves the attachment of the cycloheptyl group to the nitrogen atom of the amine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation process.
Solvent Selection: Choosing appropriate solvents like ethanol or methanol to enhance reaction efficiency.
Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to optimize the reaction kinetics.
Analyse Des Réactions Chimiques
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxides of the acridine ring.
Reduction Products: Reduced forms of the acridine ring.
Substitution Products: Various substituted acridines depending on the reagents used.
Applications De Recherche Scientifique
9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- has several scientific research applications:
Medicinal Chemistry: Used in the development of drugs targeting neurological disorders.
Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- involves:
Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes, such as acetylcholinesterase, leading to increased levels of neurotransmitters like acetylcholine.
Molecular Targets: The primary molecular targets include cholinergic receptors and enzymes involved in neurotransmitter metabolism.
Pathways Involved: The compound affects cholinergic pathways, which are crucial for cognitive functions and memory.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-9-acridinamine: Similar structure but lacks the cycloheptyl group.
9-Amino-1,2,3,4-tetrahydroacridine: Another related compound with similar biological activities.
Uniqueness
Structural Uniqueness: The presence of the cycloheptyl group distinguishes 9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl- from other acridines, potentially leading to unique biological activities and applications.
Enhanced Activity: The cycloheptyl group may enhance the compound’s ability to interact with specific molecular targets, making it more effective in certain applications.
This detailed article provides a comprehensive overview of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cycloheptyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
113106-23-3 |
|---|---|
Formule moléculaire |
C20H26N2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
N-cycloheptyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C20H26N2/c1-2-4-10-15(9-3-1)21-20-16-11-5-7-13-18(16)22-19-14-8-6-12-17(19)20/h5,7,11,13,15H,1-4,6,8-10,12,14H2,(H,21,22) |
Clé InChI |
VUDKJHCXXALDJX-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)NC2=C3CCCCC3=NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


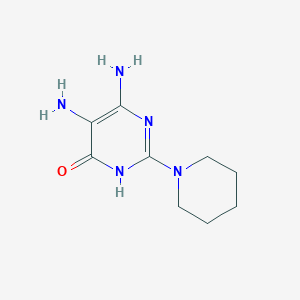
![Ethyl 1-acetyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15215065.png)
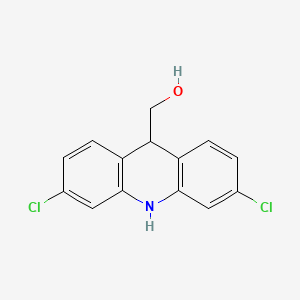
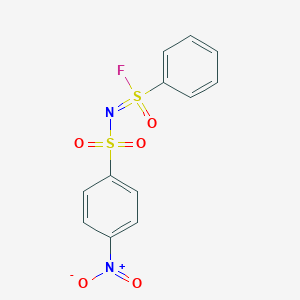
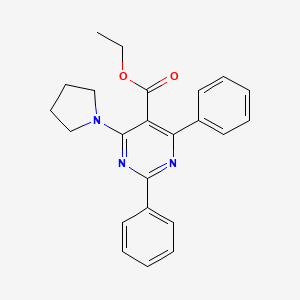
![4-Amino-6-bromo-7-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15215088.png)
![3-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]propanoic acid](/img/structure/B15215090.png)
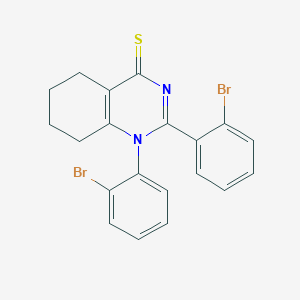
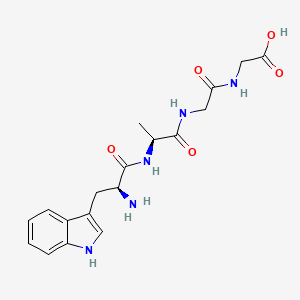
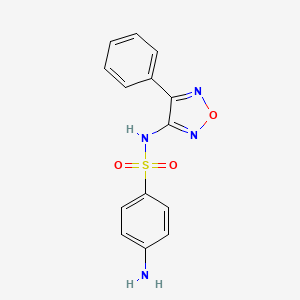
![3-Amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15215123.png)
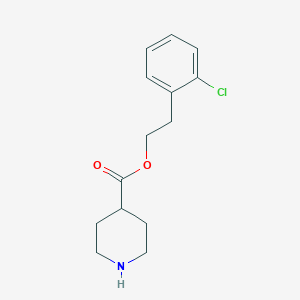
![o-Ethyl o-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] hydrogen phosphorothioate](/img/structure/B15215138.png)
